molecular formula C4H10O2Zn B1623424 Zinc diethanolate CAS No. 3851-22-7

Zinc diethanolate

Cat. No.: B1623424
CAS No.: 3851-22-7
M. Wt: 155.5 g/mol
InChI Key: WXKZSTUKHWTJCF-UHFFFAOYSA-N
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Description

Zinc diethanolate, also known as Ethanol, zinc salt (2:1), ZINC DIETHOXIDE, and ZINC (2+) ION BIS (ETHOXIDE), is a compound with the molecular formula C4H10O2Zn . It has an average mass of 155.530 Da and a Monoisotopic mass of 153.997223 Da .


Synthesis Analysis

This compound can be synthesized by the reaction of zinc acetate dihydrate with diethanolamine . The product of this reaction is characterized using single-crystal X-ray structural analysis, nuclear magnetic resonance spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and elemental analysis .


Molecular Structure Analysis

This compound has a trigonal bipyramidal geometry comprised of one zinc atom, two acetate groups, and one diethanolamine as a neutral tridentate ligand to form two five-membered rings .


Chemical Reactions Analysis

When heated at various temperatures, the diethanolamine ligand in this compound dissociates and is removed . At 270°C, the absorption bands assigned to Zn–O stretching vibration of Zn4O core such as the zinc-oxo cluster appear . When heated at 500°C, the absorption bands of μ4-oxozincate and the acetate group disappear completely and hexagonal wurtzite structural ZnO is formed at 550°C .


Physical and Chemical Properties Analysis

This compound has an average mass of 155.530 Da and a Monoisotopic mass of 153.997223 Da . More detailed physical and chemical properties are not specified in the retrieved papers.

Future Directions

While the future directions of Zinc diethanolate research are not specified in the retrieved papers, zinc in general has attracted attention for its application in sensors, transparent conductors, etc . There is a need for better understanding of human zinc metabolism and homeostasis at a molecular, cellular, organ-system and whole body level and of factors that affect zinc bioavailability .

Properties

IUPAC Name

zinc;ethanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5O.Zn/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKZSTUKHWTJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[O-].CC[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191842
Record name Zinc diethanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3851-22-7
Record name Zinc diethanolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003851227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinc diethanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc diethanolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.233
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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